molecular formula C13H15Cl2NS B2501439 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride CAS No. 1049790-37-5

4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride

Cat. No. B2501439
CAS RN: 1049790-37-5
M. Wt: 288.23
InChI Key: UYGNYLBJHALWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride, commonly known as CIPT-HCl, is a synthetic compound that has been used in a variety of scientific research studies. CIPT-HCl is a derivative of thiazole and is an aromatic amine. It is a white crystalline solid with a molecular weight of 349.41 g/mol. CIPT-HCl has been used in a variety of research applications, including studies of the biochemical and physiological effects of the compound.

Scientific Research Applications

Synthesis and Derivative Formation

  • 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride is a precursor for synthesizing various heterocyclic compounds. For instance, its reaction with amidines and isothioureas can lead to the formation of pyrimidin-4-ones and 1,3-thiazines, respectively, which are valuable in chemical synthesis (Janietz, Goldmann, & Rudorf, 1988).
  • It has been used in the synthesis of thiazole derivatives like 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole, showcasing its versatility in organic synthesis (Hillstrom et al., 2001).

Antimicrobial Applications

  • Thiazole derivatives, including those synthesized from this compound, have shown antimicrobial activity. This highlights its potential in medicinal chemistry for developing new antimicrobial agents (Patolia, Patel, & Baxi, 1996).

Spectroscopic Studies

  • Spectroscopic evidence indicates that derivatives of this compound can form spirooxirane intermediates. This is crucial for understanding reaction mechanisms in organic synthesis (Johnson, Moder, & Ward, 1992).

Antitumor and Antifilarial Agents

  • Some derivatives of this compound have been evaluated for their antitumor and antifilarial properties. This underscores its potential in pharmaceutical research for developing new therapeutic agents (Kumar et al., 1993).

Corrosion Inhibition

  • Thiazole derivatives, possibly derived from this compound, have been investigated as corrosion inhibitors for steel in acidic environments. This application is significant in the field of industrial chemistry (Yadav, Sharma, & Kumar, 2015).

Metabolism Studies

  • Metabolism of this compound derivatives in rats has been a subject of study, indicating its relevance in pharmacokinetics (Bakke et al., 1981).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride” can be found online . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

4-(chloromethyl)-2-(4-propan-2-ylphenyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNS.ClH/c1-9(2)10-3-5-11(6-4-10)13-15-12(7-14)8-16-13;/h3-6,8-9H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGNYLBJHALWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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